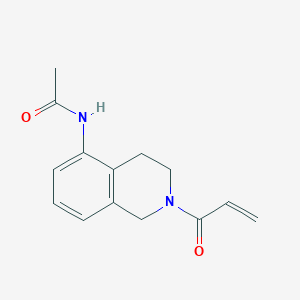
N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide, also known as PIA, is a synthetic compound that has been used in scientific research due to its potential pharmacological properties. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antitumor effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Mécanisme D'action
The mechanism of action of N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in the inflammatory response and cell proliferation. This compound has been shown to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antitumor effects, this compound has been shown to have other biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide in lab experiments is that it is a synthetic compound, which allows for precise control of the concentration and purity of the compound. However, one limitation of using this compound is that it has a low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
For the study of N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide include its potential use as a treatment for neurodegenerative diseases and the development of this compound analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is a multistep process that involves the reaction of 2-acetylcyclohexanone with 2-bromoacetophenone to form 2-(2-acetylcyclohexanone)acetophenone. This intermediate is then reacted with ammonium acetate and palladium on carbon to yield this compound. The overall yield of this synthesis method is approximately 45%.
Propriétés
IUPAC Name |
N-(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(18)16-8-7-12-11(9-16)5-4-6-13(12)15-10(2)17/h3-6H,1,7-9H2,2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCBPAHJEZOCBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCN(C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

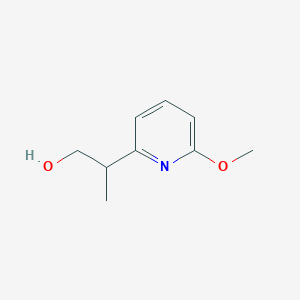
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)
![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
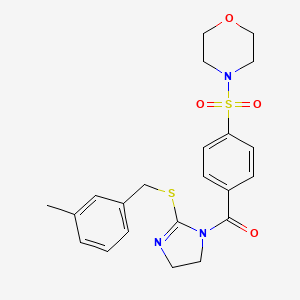
![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)
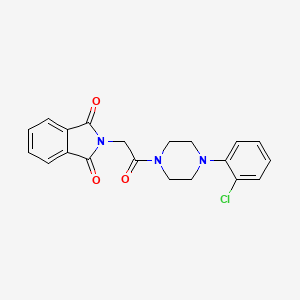
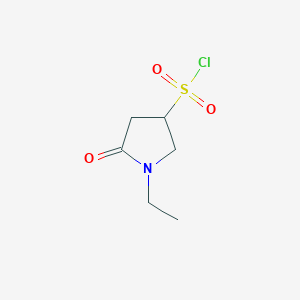

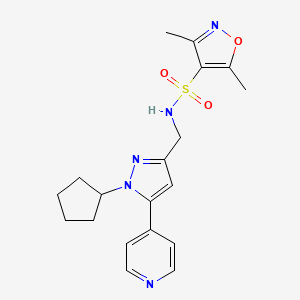
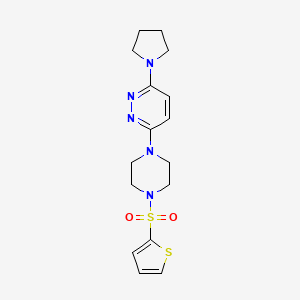
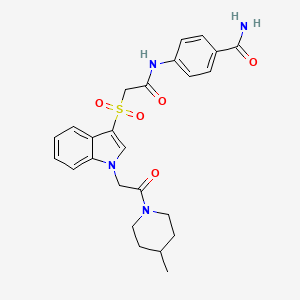


![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)